

Pachastrissamine: A Marine-Derived Sphingolipid with Potent Anti-Tumor Properties

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Compound of Interest

Compound Name: NSC 601980

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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pachastrissamine, also known as Jaspine B, is a naturally occurring anhydrophytosphingosine isolated from marine sponges of the Pachastrissa and Jaspis species. This unique cyclic sphingolipid analogue has demonstrated significant cytotoxic and anti-proliferative activities against a range of human cancer cell lines. Its multifaceted mechanism of action, primarily centered around the disruption of sphingolipid metabolism and signaling, positions it as a compelling candidate for further investigation in oncological drug development. This document provides a comprehensive overview of the current understanding of Pachastrissamine's anti-tumor potential, including its cytotoxic profile, mechanisms of action, and detailed experimental methodologies to facilitate further research.

Introduction

The relentless pursuit of novel anti-cancer agents has led researchers to explore the vast chemical diversity of marine organisms. Pachastrissamine, a marine-derived sphingolipid, has emerged as a promising lead compound with potent cytotoxic effects.^[1] Unlike conventional chemotherapeutics, Pachastrissamine and its synthetic analogues exhibit a distinct mechanism of action, primarily targeting the intricate network of sphingolipid signaling pathways that are frequently dysregulated in cancer. This guide synthesizes the available preclinical data on Pachastrissamine, offering a technical resource for scientists engaged in the discovery and development of next-generation cancer therapies.

Cytotoxic Activity of Pachastrissamine and its Analogues

Pachastrissamine has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency, have been determined in numerous studies. The tables below summarize the quantitative data on the in vitro cytotoxicity of Pachastrissamine (Jaspine B), its stereoisomers, and synthetic analogues.

Table 1: Cytotoxic Activity (IC₅₀) of Pachastrissamine (Jaspine B) against Human Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
MDA-MB-231	Breast Cancer	0.41	[2]
MCF-7	Breast Cancer	2.35	[2]
Jurkat	T-cell Leukemia	Not specified	[2]
P388	Murine Leukemia	0.01 mg/mL	[1]
A549	Lung Adenocarcinoma	0.01 mg/mL	[1]
HT29	Colon Carcinoma	0.01 mg/mL	[1]
Mel 28	Melanoma	0.01 mg/mL	[1]
B16	Murine Melanoma	Dose-dependent decrease in viability	[1]
SK-Mel28	Human Melanoma	Dose-dependent decrease in viability	[1]
HGC-27	Gastric Cancer	3, 5, and 12 μM (dose-dependent)	[3][4]

Table 2: Comparative Cytotoxicity of Pachastrissamine Stereoisomers and Clinically Used Anti-Cancer Drugs

Compound	Cell Lines	IC50 Range (μM)	Reference
Pachastrissamine HCl (1·HCl)	MDA-MB-231, MCF-7, Jurkat	0.41 - 2.35	[2]
ent-1·HCl (antipode)	MDA-MB-231, MCF-7, Jurkat	4.07 - 5.69	[2]
4·HCl (stereoisomer)	MDA-MB-231, MCF-7, Jurkat	4.28 - 6.10	[2]
Cisplatin	MDA-MB-231, MCF-7, Jurkat	11.4 - 14.7	[2]
Etoposide	MDA-MB-231, MCF-7, Jurkat	1.2 - 21.2	[2]

Mechanism of Action

The anti-tumor activity of Pachastrissamine is attributed to its ability to modulate several critical cellular processes, primarily by interfering with sphingolipid metabolism and signaling. The key mechanisms identified to date include the induction of apoptosis, a form of programmed cell death, and in certain cellular contexts, a non-apoptotic form of cell death known as methuosis.

Induction of Apoptosis via Disruption of Ceramide Metabolism

In melanoma cells, Pachastrissamine triggers apoptosis by increasing intracellular levels of ceramides.[1] Ceramides are pro-apoptotic sphingolipids, and their accumulation is a critical event in the initiation of cell death. Pachastrissamine achieves this by inhibiting the enzyme sphingomyelin synthase (SMS), which is responsible for the conversion of ceramide to sphingomyelin.[1] This inhibition leads to a buildup of ceramide, which in turn initiates the apoptotic cascade, characterized by phosphatidylserine externalization, cytochrome c release, and caspase activation.[1] Furthermore, studies have shown that Pachastrissamine also inhibits ceramide synthases (CerS), leading to the accumulation of dihydrosphingosine and sphingosine, which can also contribute to cytotoxicity.[4]

Inhibition of Sphingosine Kinases (SphK)

Pachastrissamine and its stereoisomers have been shown to be moderate to potent inhibitors of sphingosine kinases 1 and 2 (SphK1 and SphK2).[5] These enzymes are critical regulators of the "sphingolipid rheostat," the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P). By inhibiting SphKs, Pachastrissamine further shifts this balance towards apoptosis.

Induction of Non-Apoptotic Cell Death (Methuosis)

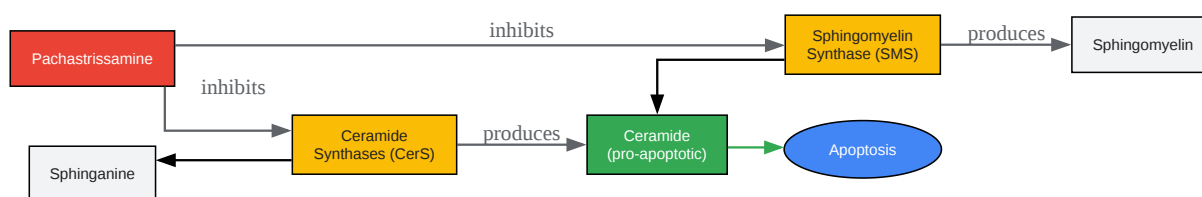
Interestingly, in gastric cancer cells (HGC-27), Pachastrissamine induces an atypical, caspase-independent cell death characterized by the formation of large cytoplasmic vacuoles derived from macropinosomes.[3][4] This form of cell death, termed methuosis, appears to be independent of its effects on sphingolipid metabolism.[4] This suggests that Pachastrissamine may have multiple, cell-type-specific mechanisms of action.

Inhibition of Atypical Protein Kinase C (PKC)

Several stereoisomers of Pachastrissamine have been found to inhibit atypical protein kinase C (PKC) isoforms, specifically PKC ζ and PKC ι . [5] These kinases are involved in various cellular processes, including proliferation and survival, and their inhibition may contribute to the overall anti-tumor effect of Pachastrissamine.

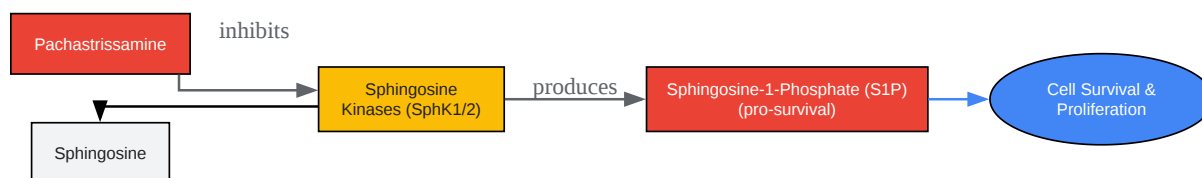
Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Pachastrissamine.



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Pachastrissamine-induced apoptosis via ceramide metabolism disruption.



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Inhibition of the pro-survival SphK/S1P signaling axis by Pachastrissamine.

Experimental Protocols

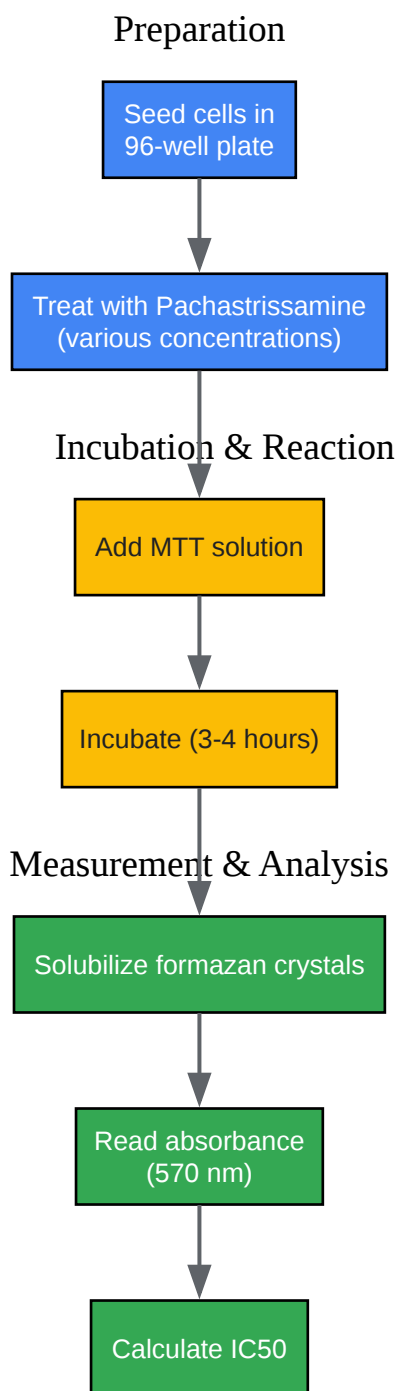
This section provides detailed methodologies for key experiments cited in the literature on Pachastrissamine.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

- Materials:
 - 96-well microtiter plates
 - Cancer cell lines of interest
 - Complete culture medium
 - Pachastrissamine (or its analogues) dissolved in a suitable solvent (e.g., DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% N,N-dimethylformamide)
 - Microplate reader

- Procedure:
 - Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
 - Treat the cells with various concentrations of Pachastrissamine (typically in a serial dilution) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent alone).
 - After the incubation period, add 10-20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
 - If using a solubilizing agent other than DMSO, carefully remove the medium and add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals. If using DMSO, it can be added directly to the medium containing MTT.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.



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Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Materials:
 - Cancer cell lines
 - Pachastrissamine
 - Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
 - Binding Buffer
 - Propidium Iodide (PI) solution
 - Flow cytometer
- Procedure:
 - Treat cells with Pachastrissamine at the desired concentration and for the appropriate time.
 - Harvest the cells (including floating cells) and wash them with cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour.

Sphingosine Kinase Inhibition Assay

This assay measures the ability of Pachastrissamine to inhibit the enzymatic activity of SphK. A common method involves the use of radiolabeled ATP.

- Materials:
 - Recombinant human SphK1 or SphK2
 - Sphingosine (substrate)
 - Pachastrissamine (inhibitor)
 - [γ -33P]ATP or [γ -32P]ATP
 - Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M NaCl, 20% glycerol, 1 mM β -mercaptoethanol, 3 mM MgCl₂, 10 mM NaF, 1 mM deoxypyridoxine, 1 mM sodium orthovanadate)
 - Lipid extraction solution (e.g., chloroform:methanol:HCl)
 - Thin-layer chromatography (TLC) plates
 - Scintillation counter
- Procedure:
 - Prepare a reaction mixture containing the assay buffer, sphingosine, and the desired concentration of Pachastrissamine.
 - Initiate the reaction by adding the recombinant SphK enzyme and [γ -33P]ATP.
 - Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
 - Stop the reaction by adding the lipid extraction solution.
 - Separate the radiolabeled sphingosine-1-phosphate product from the unreacted [γ -33P]ATP by TLC.
 - Quantify the amount of radiolabeled S1P using a scintillation counter.
 - Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

Conclusion and Future Directions

Pachastrissamine represents a promising marine-derived scaffold for the development of novel anti-cancer therapeutics. Its ability to target multiple nodes within the sphingolipid signaling network provides a compelling rationale for its potent cytotoxic effects. The dual mechanisms of inducing both apoptosis and, in some cases, a non-apoptotic form of cell death, suggest that it may be effective against a broad range of tumors with different genetic backgrounds and resistance mechanisms.

Future research should focus on several key areas:

- **In vivo efficacy studies:** To translate the promising in vitro data, comprehensive animal studies are required to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of Pachastrissamine and its optimized analogues.
- **Structure-Activity Relationship (SAR) studies:** Further synthesis and biological evaluation of Pachastrissamine analogues will be crucial to identify compounds with improved potency, selectivity, and drug-like properties.
- **Combination therapies:** Investigating the synergistic effects of Pachastrissamine with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.
- **Biomarker discovery:** Identifying predictive biomarkers of response to Pachastrissamine will be essential for patient stratification in future clinical trials.

In conclusion, Pachastrissamine stands out as a valuable lead compound in the ongoing search for innovative cancer treatments. The in-depth understanding of its mechanism of action and the availability of robust experimental protocols, as outlined in this guide, will undoubtedly facilitate and accelerate its journey from a marine natural product to a potential clinical candidate.

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